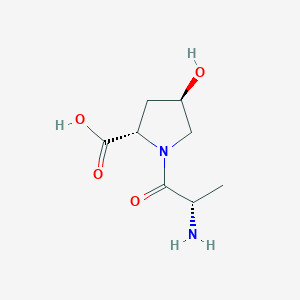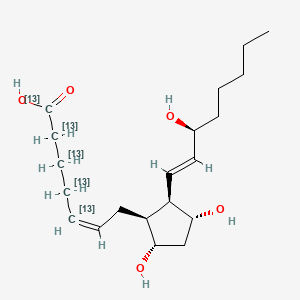
8-Isoprostaglandin F2|A-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isoprostaglandin F2|A-13C5 is a stable isotope-labeled analog of 8-Isoprostaglandin F2 alpha, a type of isoprostane. Isoprostanes are prostaglandin-like compounds produced through the non-enzymatic peroxidation of arachidonic acid, a polyunsaturated fatty acid found in the phospholipids of cell membranes. These compounds are considered reliable biomarkers for oxidative stress in vivo and have been implicated in various pathological conditions, including cardiovascular diseases, asthma, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isoprostaglandin F2|A-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 8-Isoprostaglandin F2 alpha. This process can be achieved through the following steps:
Oxidation of Arachidonic Acid: The initial step involves the non-enzymatic peroxidation of arachidonic acid to form 8-Isoprostaglandin F2 alpha.
Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through chemical synthesis, where carbon-13 labeled precursors are used in the reaction to produce this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Hydrolysis: Hydrolysis of lipoprotein or phospholipid-coupled 8-Isoprostaglandin F2 alpha is required to measure both free and esterified isoprostane.
Purification: The product is purified using techniques such as liquid chromatography to separate the desired compound from impurities.
Chemical Reactions Analysis
Types of Reactions
8-Isoprostaglandin F2|A-13C5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under oxidative stress conditions to form other isoprostanes.
Reduction: Reduction reactions can convert it into different prostaglandin analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Oxidation: Reactive oxygen species are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various chemical reagents depending on the desired substitution.
Major Products
Oxidation: Formation of other isoprostanes.
Reduction: Formation of reduced prostaglandin analogs.
Substitution: Formation of substituted prostaglandin derivatives.
Scientific Research Applications
8-Isoprostaglandin F2|A-13C5 has numerous scientific research applications, including:
Mechanism of Action
8-Isoprostaglandin F2|A-13C5 exerts its effects through the following mechanisms:
Oxidative Stress Indicator: It serves as a reliable biomarker for oxidative stress, indicating the level of reactive oxygen species in the body.
Vasoconstriction: Acts as a potent vasoconstrictor, affecting blood vessel function.
Cell Signaling: Involved in cell signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
8-Isoprostaglandin F2 alpha: The non-labeled analog of 8-Isoprostaglandin F2|A-13C5.
8-Hydroxy-2-Deoxyguanosine: Another biomarker for oxidative stress.
Prostaglandin F2 alpha: A related prostaglandin involved in various physiological processes.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research applications where accurate measurement of oxidative stress biomarkers is crucial .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
359.44 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1 |
InChI Key |
PXGPLTODNUVGFL-XLVMNKDMSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



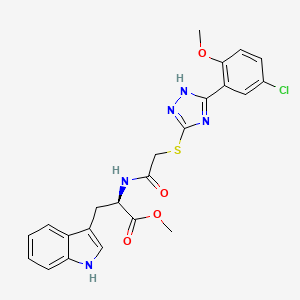

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
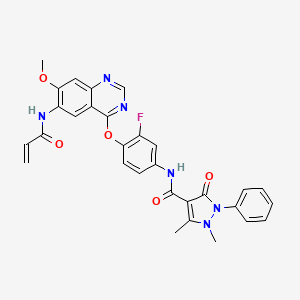

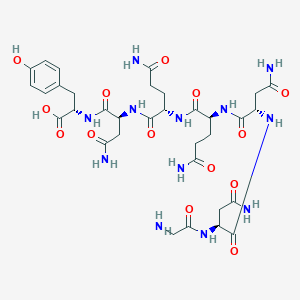
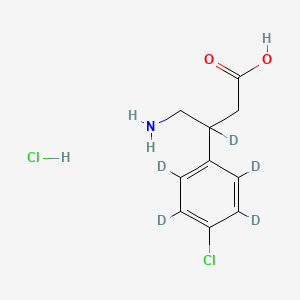
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)

